2-[4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]-N,N-diethylacetamide
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Overview
Description
2-[4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]-N,N-diethylacetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2-[4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]-N,N-diethylacetamide involves several steps. One common method starts with the preparation of the core pyrazole structure, followed by the introduction of the pyrano ring and subsequent functionalization to introduce the amino, cyano, and methoxy groups. The final step involves the attachment of the diethylacetamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of amino and methoxy groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Cyclization: The compound can participate in cyclization reactions to form new ring structures, which can be catalyzed by acids or bases.
Scientific Research Applications
2-[4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]-N,N-diethylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole and pyrano derivatives, such as:
4-amino-5-cyano-6-alkylamino pyridine derivatives: These compounds share similar structural features and have been studied for their biological activities.
Indole derivatives: These compounds also possess a fused ring system and have diverse biological activities.
Thiadiazole derivatives: These compounds have been explored for their cytotoxic properties and potential therapeutic applications.
Properties
Molecular Formula |
C27H29N5O4 |
---|---|
Molecular Weight |
487.5g/mol |
IUPAC Name |
2-[4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]-N,N-diethylacetamide |
InChI |
InChI=1S/C27H29N5O4/c1-5-32(6-2)22(33)15-35-20-12-11-18(13-21(20)34-4)23-19(14-28)26(29)36-27-24(23)25(30-31-27)17-9-7-16(3)8-10-17/h7-13,23H,5-6,15,29H2,1-4H3,(H,30,31) |
InChI Key |
JJCJXHBXKPKHPW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)C)N)C#N)OC |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)C)N)C#N)OC |
Origin of Product |
United States |
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